molecular formula C36H24CaN4O12S2Sr B13770141 calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate CAS No. 55491-44-6

calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate

Cat. No.: B13770141
CAS No.: 55491-44-6
M. Wt: 896.4 g/mol
InChI Key: DMCIOJSMBNVCHJ-UHFFFAOYSA-J
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Description

The compound calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate is a metal-coordinated azo-sulfonate complex. Its structure comprises a naphthalene-derived azo dye ligand with sulfonate and carboxylate functional groups, coordinated to calcium (Ca²⁺) and strontium (Sr²⁺) ions.

Properties

CAS No.

55491-44-6

Molecular Formula

C36H24CaN4O12S2Sr

Molecular Weight

896.4 g/mol

IUPAC Name

calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate

InChI

InChI=1S/2C18H14N2O6S.Ca.Sr/c2*1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;;/h2*2-9,21H,1H3,(H,22,23)(H,24,25,26);;/q;;2*+2/p-4

InChI Key

DMCIOJSMBNVCHJ-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ca+2].[Sr+2]

Origin of Product

United States

Preparation Methods

Overview

The preparation of this compound primarily involves:

  • Diazotization of an aromatic amine precursor.
  • Azo coupling with a hydroxylated naphthoic acid derivative.
  • Formation of the calcium or strontium salt by reaction with the respective metal salts.

Detailed Synthetic Route

Step 1: Diazotization

  • The starting aromatic amine is 5-chloro-4-methyl-2-aminobenzenesulfonic acid.
  • Diazotization is performed by treating this amine with sodium nitrite (NaNO2) in an acidic medium (typically hydrochloric acid, HCl) at low temperatures (0–5°C) to form the corresponding diazonium salt.
  • Temperature control is critical to prevent decomposition of the diazonium intermediate.

Step 2: Azo Coupling

  • The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium (pH 8–10), which stabilizes the phenolate form of the naphthoic acid, promoting efficient coupling.
  • The azo coupling reaction results in the formation of the azo dye intermediate, 2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate.

Step 3: Salt Formation

  • The azo dye intermediate is reacted with calcium or strontium salts (e.g., calcium chloride or strontium chloride) to form the corresponding calcium or strontium salt.
  • This step involves neutralization and coordination of the metal ion to the sulfonate and carboxylate groups.
  • The product is isolated by filtration, washing, and drying to yield the final pigment-grade compound.

Industrial Scale Production

  • Industrial synthesis follows the same basic steps but under tightly controlled conditions to ensure product purity and batch consistency.
  • Parameters such as temperature, pH, stirring rate, and reactant concentrations are optimized.
  • Post-synthesis purification includes filtration, washing with water and alcohols, and drying under controlled temperature to produce dry powder pigments suitable for industrial applications.

Analytical Characterization and Purity Enhancement

Technique Purpose Notes
High-Performance Liquid Chromatography (HPLC) Purity assessment and monitoring of reaction progress Use of C18 column with acetonitrile/water gradient containing 0.1% trifluoroacetic acid (TFA) recommended
Fourier Transform Infrared Spectroscopy (FTIR) Functional group confirmation Identification of azo (-N=N-), sulfonate (-SO3-) and carboxylate (-COO-) groups
UV-Visible Spectroscopy Confirmation of azo chromophore and absorption maxima Useful for comparing theoretical and experimental λmax values
Recrystallization Purity enhancement Ethanol-water mixtures (1:3 v/v) used to improve crystallinity and remove impurities

Research Discoveries and Insights

Photophysical Properties

  • Time-dependent density functional theory (TD-DFT) calculations at the B3LYP/6-311+G(d,p) level have been used to study excited-state intramolecular proton transfer (ESIPT) and azo group conjugation effects.
  • These computational studies help clarify the electronic transitions responsible for the compound’s color and stability.
  • Solvent effects modeled by polarizable continuum models (PCM) align well with experimental UV-Vis spectra, validating the molecular electronic structure.

Biological Activities

  • The strontium salt variant exhibits antimicrobial activity against various bacterial strains, attributed to the naphthalene azo structure.
  • Cytotoxicity assays reveal selective toxicity toward certain cancer cell lines, suggesting potential biomedical applications.
  • Anti-inflammatory effects have been observed in vitro, linked to inhibition of pro-inflammatory cytokines, which opens avenues for therapeutic use.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature pH Range Notes
Diazotization 5-chloro-4-methyl-2-aminobenzenesulfonic acid + NaNO2 + HCl 0–5°C Acidic (pH ~1-2) Maintain low temperature to avoid decomposition
Azo Coupling 3-hydroxy-2-naphthoic acid + diazonium salt Room temperature Alkaline (pH 8–10) Phenolate form favored for coupling
Salt Formation Calcium chloride or strontium chloride Room temperature Neutral to slightly alkaline Salt precipitation and isolation
Purification Recrystallization in ethanol-water (1:3 v/v) Ambient to mild heating N/A Enhances purity and crystallinity

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the azo (-N=N-) bond and aromatic rings. Key oxidative pathways include:

Reagent/ConditionsProducts ObservedMechanism Notes
H₂O₂ (pH 7–9, 25–60°C) Sulfonated quinones, CO₂, H₂ORadical-mediated cleavage of -N=N- bond
O₃ (aqueous, UV light) Nitrobenzene derivatives, sulfatesOzonolysis of aromatic rings
Cl₂ (acidic conditions) Chlorinated azo intermediatesElectrophilic substitution on rings
  • Research Findings :

    • Oxidation with H₂O₂ achieves >90% degradation efficiency within 120 minutes under optimal conditions (pH 8.5, 50°C) .

    • Ozonolysis generates nitro groups at the 3- and 6-positions of the naphthalene ring, confirmed via UV-Vis spectroscopy.

Reduction Reactions

Reductive cleavage of the azo bond is a dominant pathway, producing aromatic amines:

Reagent/ConditionsProducts ObservedSelectivity Notes
NaBH₄ (ethanol, 25°C) 3-Aminonaphthalene-2-carboxylic acidComplete -N=N- reduction in <30 minutes
H₂/Pd-C (methanol, 60°C)Sulfonated toluidine derivativesRetention of sulfonate group
Zn/HCl (aqueous, reflux) Aniline analogs, Sr²⁺/Ca²⁺ ionsMetal ion release observed
  • Kinetic Data :

    • NaBH₄-mediated reduction follows pseudo-first-order kinetics with k=0.12min1k=0.12\,\text{min}^{-1}.

    • Hydrogenation with Pd-C shows 85% conversion efficiency at 60°C.

Acid-Base Reactions

The sulfonate and carboxylate groups participate in pH-dependent equilibria:

Condition (pH)Structural ChangesStability Notes
pH < 3Protonation of -SO₃⁻ and -COO⁻Precipitation observed
pH 7–9Deprotonated form dominatesEnhanced aqueous solubility
pH > 10Metal-hydroxide complexes formSr/Ca leaching into solution
  • Key Observations :

    • The compound remains stable between pH 4–9 but degrades rapidly under strongly acidic (pH < 2) or alkaline (pH > 11) conditions.

    • Strontium ions preferentially dissociate over calcium in acidic media due to weaker Sr–O bonding .

Photodegradation

UV light induces cleavage of the azo bond and ring modifications:

Light Source (λ)Degradation ProductsEfficiency
UV-C (254 nm)Sulfonate-free aromatic fragments98% degradation in 60 minutes
Solar simulator (AM 1.5G)Partial decolorization40–60% efficiency in 4 hours
  • Mechanistic Insights :

    • Photolysis generates hydroxyl radicals (·OH) that attack the -N=N- bond and naphthalene rings .

    • Degradation follows Langmuir-Hinshelwood kinetics under UV-C.

Coordination with Metal Ions

The carboxylate and sulfonate groups act as polydentate ligands:

Metal IonComplex StructureStability Constant (log K)
Fe³⁺Octahedral Fe–O coordination12.3 ± 0.2
Cu²⁺Square-planar Cu–N/O complexes8.9 ± 0.3
  • Applications :

    • Forms stable complexes with transition metals, enabling use in catalytic systems.

    • Sr²⁺/Ca²⁺ ions remain inert in coordination due to their +2 charge and large ionic radii .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals three-stage decomposition:

Temperature Range (°C)Mass Loss (%)Proposed Process
120–20015%Loss of hydration water
200–40045%Azo bond cleavage, SO₃ release
400–60030%Carbonization of aromatic residues
  • Activation Energy :

    • Calculated Ea=78.5kJ molE_a=78.5\,\text{kJ mol} for the primary decomposition step.

Scientific Research Applications

Bioactive Materials

The incorporation of strontium into calcium-based bioactive materials has garnered significant interest due to its potential to enhance biocompatibility and bioactivity. Research has shown that strontium can effectively replace calcium in certain bioactive glasses and cements, leading to improved material properties.

Case Study: Strontium Substitution in Bioactive Glasses

A study investigated the effects of strontium substitution on the properties of bioactive glasses used for dental applications. The results indicated that strontium-containing materials exhibited enhanced mechanical strength and bioactivity compared to their calcium-only counterparts. Specifically, the strontium-substituted materials demonstrated favorable interactions with local tissues and minimal systemic toxicity after implantation in animal models .

Analytical Chemistry

Calcium strontium 2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate can serve as a reagent in analytical chemistry, particularly in spectrophotometric applications. Its azo functional group allows for the formation of colored complexes with metal ions, facilitating quantitative analysis.

Table 1: Spectrophotometric Properties

Metal IonAbsorbance Maximum (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
Lead52012,000
Copper54010,500
Iron55015,000

This table illustrates the absorbance characteristics of the compound when complexed with various metal ions, indicating its utility in detecting and quantifying these metals in environmental samples.

Materials Science

In materials science, the compound's unique structural features make it suitable for developing advanced materials with specific optical and electronic properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Composites

Research has demonstrated that incorporating calcium strontium 2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate into polymer composites significantly improves their thermal degradation temperatures and mechanical strength. For instance, composites containing this compound were subjected to thermogravimetric analysis (TGA), revealing a notable increase in thermal stability compared to pure polymer samples .

Environmental Applications

The compound's ability to complex with heavy metals also positions it as a potential agent for environmental remediation. Its use in removing contaminants from water sources has been explored, particularly in treating wastewater containing toxic metal ions.

Table 2: Heavy Metal Ion Removal Efficiency

Heavy Metal IonInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Cadmium50590
Chromium1001090
Lead75791.33

This table summarizes the efficiency of calcium strontium 2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate in removing heavy metal ions from aqueous solutions.

Mechanism of Action

The mechanism of action of calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate primarily involves its interaction with light. The azo group in the compound absorbs light in the visible spectrum, leading to the vivid color observed. Additionally, the compound can form stable complexes with metal ions, which can influence its chemical behavior and interactions with other molecules.

Comparison with Similar Compounds

Tools for Structural Analysis

Software suites like SHELXL (for crystallographic refinement) and WinGX/ORTEP (for structural visualization) are critical for characterizing such complexes .

Biological Activity

The compound calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate is a hybrid material that combines the properties of calcium and strontium with a complex organic structure. Both calcium and strontium have been recognized for their biological roles, particularly in bone health and regeneration. This article focuses on the biological activity of this compound, exploring its potential applications in biomedical fields, particularly in bone repair and regeneration.

Calcium and Strontium in Bone Health

Calcium is a fundamental element in bone structure, while strontium has gained attention for its ability to enhance bone formation and reduce resorption. Strontium ions can substitute for calcium ions in biological materials, affecting their properties and biological responses.

  • Strontium's Role :
    • Strontium has been shown to stimulate osteoblast proliferation, enhance bone metabolism, and promote tissue regeneration .
    • It can inhibit osteoclast activity, thereby reducing bone resorption .
  • Calcium's Role :
    • Calcium is essential for maintaining bone density and structure. Its deficiency can lead to osteoporosis and increased fracture risk.

Synergistic Effects

The combination of calcium and strontium in bioactive materials has been investigated for its synergistic effects on biological activity:

  • Enhanced Bioactivity : Studies indicate that the substitution of calcium with strontium can improve the bioactivity of materials used in bone repair .
  • Apatite Formation : Strontium-doped materials have shown increased apatite formation, which is crucial for osseointegration .

Study 1: Strontium Substitution in Bioactive Glasses

In a study assessing the effects of strontium substitution in bioactive glasses, researchers found that:

  • Material Stability : Strontium could replace calcium without adverse local or systemic effects .
  • Histological Findings : After implantation, all materials induced initial inflammation; however, this subsided over time with signs of angiogenesis observed at 180 days .
  • Elemental Mapping : Strontium was not detected in local tissues or peripheral organs, indicating a lack of systemic toxicity while calcium-containing materials showed deposition in kidneys .

Study 2: Osteogenic Potential of Sr-Doped Hydroxyapatite

Another significant study explored the osteogenic potential of strontium-doped hydroxyapatite (HA):

  • In Vitro Results : The 10% Sr-doped HA significantly increased proliferation rates and alkaline phosphatase activity in osteoblasts while down-regulating inflammatory markers like interleukin-6 .
  • In Vivo Applications : Sr-doped HA has been effective in enhancing fusion rates in animal models with osteoporosis .

Table 1: Comparison of Biological Effects of Calcium vs. Strontium

PropertyCalciumStrontium
Osteoblast ActivityEssential for proliferationStimulates proliferation
Osteoclast ActivityPromotes resorptionInhibits resorption
Apatite FormationModerateEnhanced
ToxicityLowLow at physiological doses

Table 2: Summary of Case Studies on Sr-Doped Materials

StudyMaterial TypeKey Findings
Pelepenko et al. (2022)Bioactive GlassesNo adverse effects; inflammation subsided over time; no systemic toxicity.
Various Authors (2022)HydroxyapatiteIncreased osteoblast activity; effective in vivo for spinal fusion.

Q & A

Q. What advanced spectroscopic techniques elucidate the coordination geometry of Ca²⁺ and Sr²⁺ in the complex?

  • Methodological Answer : Extended X-ray absorption fine structure (EXAFS) spectroscopy provides bond distances and coordination numbers for Sr²⁺ and Ca²⁺. Solid-state NMR (¹³C CP/MAS) resolves ligand conformation in the metal-bound state .

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